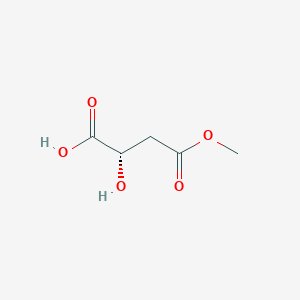

Malic acid 4-Me ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDXMXMEZZVUKO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Malic Acid 4-Me Ester: A Technical Guide to an Emerging Building Block in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and potential applications of Malic Acid 4-Methyl Ester (4-Me ester), a derivative of the naturally occurring malic acid. While detailed experimental data for this specific monoester is limited in publicly accessible literature, this document consolidates available information and extrapolates from closely related compounds to offer insights for its potential use in research and drug development.

Core Chemical Properties

Malic acid 4-Me ester, systematically named (2S)-2-Hydroxybutanedioic acid 4-methyl ester, is a chiral molecule with the chemical formula C₅H₈O₅ and a molecular weight of 148.11 g/mol . Its structure features a secondary alcohol, a free carboxylic acid, and a methyl ester group, making it a versatile building block for further chemical modifications.

Below is a summary of its known and predicted physicochemical properties. It is important to note that much of the quantitative data is predicted and awaits experimental verification.

| Property | Value | Source |

| CAS Number | 66178-02-7 | Chemical Supplier Databases |

| Molecular Formula | C₅H₈O₅ | Chemical Supplier Databases |

| Molecular Weight | 148.11 g/mol | Chemical Supplier Databases |

| Appearance | Crystalline solid | Chemical Supplier Databases.[1] |

| Boiling Point | 357.7 ± 27.0 °C (Predicted) | Chemical Supplier Databases.[1][2] |

| Density | 1.383 ± 0.06 g/cm³ (Predicted) | Chemical Supplier Databases.[1][2] |

| pKa | 3.49 ± 0.23 (Predicted) | Chemical Supplier Databases.[1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2] | Chemical Supplier Databases |

| Natural Source | Can be isolated from the herbs of Saccharum sinense.[1][2] | Chemical Supplier Databases |

Synthesis and Reactivity

Plausible Synthetic Route

A logical workflow for a potential synthesis is outlined below:

References

Unveiling the Scant Presence of (S)-2-Hydroxybutanedioic Acid 4-Methyl Ester in the Natural World

For researchers, scientists, and professionals in drug development, understanding the natural occurrence of specific chemical compounds is a critical starting point for innovation. This technical guide delves into the current, albeit limited, knowledge surrounding the natural incidence of (S)-2-Hydroxybutanedioic acid 4-methyl ester, a methyl ester derivative of the ubiquitous L-malic acid.

(S)-2-Hydroxybutanedioic acid 4-methyl ester, also known as L-malic acid 4-methyl ester, has been identified in the plant kingdom. The primary and currently sole documented natural source of this compound is the herb of Saccharum sinense, a species of sugarcane.[1][2] Despite the widespread presence of its parent compound, L-malic acid, in a vast array of fruits and plants where it contributes to their characteristic tart taste, the 4-methyl ester form appears to be significantly less common.

At present, the scientific literature accessible through public databases does not provide quantitative data on the concentration of (S)-2-Hydroxybutanedioic acid 4-methyl ester within Saccharum sinense or any other natural source. The lack of such data prevents a comparative analysis of its abundance.

Experimental Protocols: A Gap in Current Knowledge

Detailed experimental protocols specifically for the extraction, isolation, and quantification of (S)-2-Hydroxybutanedioic acid 4-methyl ester from Saccharum sinense are not available in the reviewed scientific literature. General phytochemical screening of Saccharum species has revealed the presence of various other compounds, including phenolic compounds, flavonoids, and other organic acids, but these studies do not offer specific methodologies for the target ester.[3][4][5][6][7][8]

For the general analysis of malic acid and its derivatives in plant tissues, researchers typically employ chromatographic techniques. A generalized workflow for the identification of such a compound would likely involve the following steps:

Caption: Generalized workflow for the isolation and identification of a target compound from a plant source.

Biosynthetic Pathways: An Uncharted Territory

The biosynthetic pathway leading to the formation of (S)-2-Hydroxybutanedioic acid 4-methyl ester in plants is currently not elucidated in the available scientific literature. While the biosynthesis of L-malic acid via the Krebs cycle is a well-understood process in virtually all living organisms, the specific enzymatic methylation at the 4-carboxyl position to form the methyl ester is not documented. It is plausible that a methyltransferase enzyme is responsible for this conversion, utilizing a methyl donor such as S-adenosyl-L-methionine (SAM).

A hypothetical final step in the biosynthesis could be visualized as follows:

Caption: A hypothetical enzymatic methylation of L-malic acid to form its 4-methyl ester.

References

- 1. L-Malic acid, UV method [nzytech.com]

- 2. Isolation and characterization of a novel 2-methyl-4-chlorophenoxyacetic acid-degrading Enterobacter sp. strain SE08 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical profile of sugarcane and its potential health aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical profile of sugarcane and its potential health aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Malic Acid 4-Methyl Ester (CAS 66178-02-7): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid 4-methyl ester, with the CAS number 66178-02-7, is a mono-ester derivative of malic acid. While not as extensively studied as its parent compound, malic acid, which plays a crucial role in cellular metabolism as an intermediate in the citric acid (TCA) cycle, this methyl ester has been identified as a naturally occurring compound in certain plant species.[1] This technical guide consolidates the currently available information on malic acid 4-methyl ester, focusing on its physicochemical properties, natural sources, and potential biological relevance. Due to the limited specific research on this particular ester, this document also draws upon general knowledge of malic acid and its derivatives to provide a broader context.

Physicochemical Properties

The fundamental physicochemical properties of malic acid 4-methyl ester are summarized in the table below. This information is primarily sourced from chemical supplier databases, as dedicated research publications detailing these properties are scarce.

| Property | Value | Source |

| CAS Number | 66178-02-7 | N/A |

| Molecular Formula | C₅H₈O₅ | [1] |

| Molecular Weight | 148.114 g/mol | [1] |

| Physical Description | Crystalline solid | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

| Purity (typical) | >98% or 95%~99% | N/A |

Natural Occurrence

Malic acid 4-methyl ester has been identified as a natural product in at least two plant species:

-

Rubus rosifolius (Rose-leaf raspberry): It was isolated as one of nine compounds from a methanol (B129727) extract of this plant.[1]

-

Saccharum sinense (a species of sugarcane): This compound has also been reported to be isolated from this herb.

Furthermore, more complex molecules incorporating the malic acid 4-methyl ester moiety have been discovered. For instance, 2-O-(trans-caffeoyl)malic acid 4-methyl ester was isolated from the peels of pear (Pyrus pyrifolia). Additionally, neuroprotective and anti-oxidative compounds such as dicaffeoyl-3-O-[4-malic acid methyl ester]-quinic acid (MCQA) and 4,5-O-dicaffeoyl-1-O-(malic acid methyl ester)-quinic acid (MDCQA) have been identified, highlighting the presence of this structural motif in biologically active natural products.

Biological Activity

Direct and specific research on the biological activity of malic acid 4-methyl ester is limited. However, a Ph.D. thesis that documented its isolation from Rubus rosifolius also reported on the biological screening of the crude plant extracts.[1] The extracts were evaluated for a range of activities, including:

-

Antioxidant activity

-

Antimicrobial activity

-

Brine shrimp lethality (a measure of cytotoxicity)

-

Cytochrome P450 enzyme inhibitory activity

-

Hypoglycaemic activity

While the crude extract containing malic acid 4-methyl ester was tested, the specific contribution of this individual compound to the observed activities was not detailed. The thesis did note that other isolated compounds were primarily responsible for the observed cytochrome P450 inhibition.[1]

General biological activities have been reported for the broader class of malic acid esters and for malic acid itself. Malic acid is a known antioxidant and plays a central role in cellular energy production. It is conceivable that the 4-methyl ester derivative may share some of these properties or possess unique activities, though further research is required to confirm this.

Experimental Protocols

Synthesis

A plausible synthetic route to malic acid 4-methyl ester is through the Fischer esterification of malic acid with methanol, using an acid catalyst. A general procedure for the esterification of malic acid with an alcohol (n-butanol) has been described, which could be adapted.

General Esterification Workflow:

Caption: General workflow for the synthesis of Malic Acid 4-Methyl Ester.

Methodology Outline:

-

Reaction Setup: Malic acid would be dissolved in an excess of methanol, which serves as both a reactant and a solvent.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, would be added to the mixture.

-

Reaction: The mixture would be heated under reflux for a period of time to drive the esterification reaction towards the product. The progress of the reaction could be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture would be cooled, and the excess methanol removed under reduced pressure. The residue would then be neutralized with a weak base (e.g., sodium bicarbonate solution) and the product extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product would be purified using standard techniques such as column chromatography on silica (B1680970) gel to yield the pure malic acid 4-methyl ester.

Isolation from Natural Sources

An outline for the isolation from a plant source like Rubus rosifolius would likely involve:

-

Extraction: The dried and powdered plant material would be extracted with a polar solvent such as methanol.

-

Fractionation: The crude methanol extract would be subjected to solvent-solvent partitioning to separate compounds based on polarity.

-

Chromatography: The resulting fractions would be further purified using multiple rounds of column chromatography (e.g., silica gel, Sephadex) and potentially High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Analytical Methods

The characterization of malic acid 4-methyl ester would employ standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure, including the position of the methyl ester group.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of the synthesized or isolated compound.

Signaling Pathways

There is currently no information available in the scientific literature that directly links malic acid 4-methyl ester to any specific signaling pathways. Research on the biological role of this compound is still in its infancy. Any potential involvement in cellular signaling would be speculative at this point and would require dedicated investigation.

Conclusion

Malic acid 4-methyl ester (CAS 66178-02-7) is a naturally occurring compound with established basic physicochemical properties. While it has been identified in plant extracts that exhibit biological activity, specific data on its own bioactivity and mechanism of action are lacking. The development of detailed experimental protocols for its synthesis and analysis, along with focused biological screening, will be crucial for elucidating its potential role and applications in research and drug development. The information presented here serves as a foundation for such future investigations.

References

An In-depth Technical Guide on Malic Acid 4-Me Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid 4-Me ester, also known by its systematic name (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a naturally occurring dicarboxylic acid monoester. Its presence has been identified in the herbaceous plant Saccharum sinense, a species of sugarcane. This document provides a comprehensive overview of the current knowledge regarding the discovery, isolation, and properties of this compound. It is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

The general phytochemical composition of Saccharum species includes a variety of compounds such as phenolic compounds, plant sterols, policosanols, fatty acids, alcohols, higher terpenoids, flavonoids, and glycosides.[2][3][4][5] The isolation of a specific monoester like this compound would typically involve extraction and chromatographic separation techniques.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. The majority of available quantitative data is based on computational predictions.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₅H₈O₅ | Supplier Data |

| Molecular Weight | 148.11 g/mol | Supplier Data |

| CAS Number | 66178-02-7 | Supplier Data |

| Appearance | Crystalline Solid | Supplier Data |

| Purity (Commercial) | >98% | Supplier Data |

| Predicted Boiling Point | 357.7 ± 27.0 °C | Predicted |

| Predicted Density | 1.383 ± 0.06 g/cm³ | Predicted |

| Predicted pKa | 3.49 ± 0.23 | Predicted |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | Qualitative |

Note: Predicted values are computationally generated and have not been experimentally verified in published literature.

Experimental Protocols

Specific, peer-reviewed experimental protocols for the isolation of this compound from Saccharum sinense or its chemical synthesis are not detailed in the available scientific literature. However, generalized methodologies can be described based on standard organic chemistry practices.

1. Hypothetical Isolation from Natural Source (Saccharum sinense)

The isolation of a moderately polar compound like this compound from a plant matrix would typically follow a multi-step process involving extraction and chromatography.

-

Step 1: Extraction

-

Dried and powdered aerial parts of Saccharum sinense would be subjected to solvent extraction. A common method is maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol (B129727) or ethanol, to extract a broad range of compounds.

-

-

Step 2: Solvent Partitioning

-

The crude extract would then be concentrated under reduced pressure and subjected to liquid-liquid partitioning. This would involve dissolving the extract in a water/methanol mixture and sequentially partitioning it with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. This compound would be expected to partition into the more polar fractions (e.g., ethyl acetate).

-

-

Step 3: Chromatographic Purification

-

The enriched fraction would be further purified using chromatographic techniques. This could involve:

-

Silica Gel Column Chromatography: Elution with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on their affinity for the stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification using a suitable column (e.g., C18 or silica) and a specific mobile phase to yield the pure compound.

-

-

References

- 1. Saccharum sinense| BioCrick [biocrick.com]

- 2. Phytochemical profile of sugarcane and its potential health aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpasjournals.com [bpasjournals.com]

- 4. Profiling Metabolites and Biological Activities of Sugarcane (Saccharum officinarum Linn.) Juice and its Product Molasses via a Multiplex Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Malic Acid 4-Methyl Ester: A Review of Its Natural Occurrence and Potential Biological Significance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Malic acid 4-methyl ester (Malic acid 4-Me ester) is a naturally occurring derivative of malic acid, a key intermediate in cellular metabolism. Despite its identification in several plant species, comprehensive studies on its specific biological activities are notably scarce in publicly available scientific literature. This technical guide synthesizes the current knowledge on this compound, focusing on its natural sources and the biological activities of the extracts in which it is found. Furthermore, it provides context by briefly exploring the biological roles of its parent compound, malic acid, and the general toxicological profile of related ester compounds. The significant gap in dedicated research on this compound's pharmacology and mechanism of action is highlighted, suggesting an area ripe for future investigation.

Introduction

This compound, with the chemical formula C5H8O5, is the 4-methyl ester of malic acid. While the parent compound, L-malic acid, is a well-understood dicarboxylic acid central to the citric acid (Krebs) cycle in all living organisms, the biological profile of its esterified derivative remains largely uncharacterized.[1][2] This document aims to collate the existing, albeit limited, information regarding this compound to serve as a foundational resource for the scientific community.

Natural Occurrence

This compound has been identified as a phytochemical constituent in a variety of plant species. Its presence is typically reported as part of broader chemical profiling of plant extracts.

Table 1: Natural Sources of this compound

| Plant Species | Family | Part of Plant | Reference |

| Rubus rosifolius (Roseleaf raspberry) | Rosaceae | Fruit | [3] |

| Saccharum sinense (Chinese sugarcane) | Poaceae | Herbs | [][5] |

| Pyrus pyrifolia (Pear) | Rosaceae | Fruit Peels | [6] |

The isolation of this compound from these plants suggests its potential role in plant metabolism, although this has not been explicitly studied.

Biological Activities of Source Plant Extracts

While no studies have focused specifically on the biological activity of isolated this compound, the crude extracts from which it has been identified exhibit a range of pharmacological effects. These activities are attributed to the complex mixture of phytochemicals present, which may or may not include a contribution from this compound.

Rubus rosifolius

The methanol (B129727) extract of Rubus rosifolius, which contains this compound, has demonstrated notable antioxidant and anti-microbial properties.[3] The genus Rubus is rich in bioactive compounds such as phenolic acids, flavonoids, ellagitannins, and anthocyanins, which are known contributors to these effects.[7][8]

Pyrus Species (Pear)

Extracts from various parts of pear species are known to possess anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.[6][9] These properties are largely attributed to their rich content of phenolic compounds, flavonoids, and triterpenoids.[10][11]

Saccharum sinense

Sugarcane and its derivatives are rich in a diverse array of bioactive compounds.[12][13] Research has highlighted the presence of flavonoids, phenolic acids, and other compounds that contribute to its potential medicinal value.[12]

Biological Context: Malic Acid

To understand the potential roles of this compound, it is useful to consider the well-established functions of its parent compound, L-malic acid.

-

Metabolic Intermediate: L-malic acid is a crucial component of the citric acid cycle, a fundamental energy-producing pathway in cells.[1]

-

Modulator of Oxidative Stress and Inflammation: Studies have shown that malic acid can reduce oxidative stress and inflammation by enhancing antioxidant capacity.[[“]]

-

Food Additive: Due to its sour taste, it is widely used as a food acidulant and flavoring agent.[1]

-

Therapeutic Research: Malic acid has been investigated in clinical trials for conditions such as Xerostomia, Depression, and Hypertension.[15][16]

Toxicological Profile of Related Esters

Direct toxicological data for this compound is not available. However, evaluation statements for short-chain maleic acid esters (diesters of a related unsaturated dicarboxylic acid) may offer some limited insight. These compounds are generally expected to have low acute toxicity.[17] Following absorption, it is anticipated that maleic esters are hydrolyzed to maleic acid and the corresponding alcohol, with systemic toxicity primarily driven by the maleic acid moiety.[17][18] It is crucial to note that these data are for maleic acid esters, not malic acid esters, and should be interpreted with caution. Malic acid itself is considered relatively nontoxic in acute animal studies.[2]

Experimental Methodologies

As there are no specific published studies detailing the biological activity of this compound, this section provides a generalized workflow for the type of phytochemical and bioactivity screening through which this compound has been identified.

General Protocol for Phytochemical Investigation and Bioactivity Screening:

-

Plant Material Collection and Preparation: The relevant plant part (e.g., fruits, leaves) is collected, identified, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol, often using techniques like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their chemical properties.

-

Isolation and Purification: Individual compounds, such as this compound, are isolated from the fractions using chromatographic techniques like column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Biological Activity Assays: The crude extracts, fractions, and isolated compounds are then tested for various biological activities (e.g., antioxidant, antimicrobial, cytotoxic assays).

Visualized Workflow and Pathways

Since no specific signaling pathways for this compound have been elucidated, the following diagrams illustrate a generalized workflow for its isolation and a hypothetical screening process.

Caption: General workflow for the isolation of this compound.

Caption: Hypothetical biological activity screening for this compound.

Conclusion and Future Directions

The current body of scientific literature indicates that while Malic acid 4-methyl ester has been identified in several plant species, it remains a largely uninvestigated compound in terms of its specific biological activities. The pharmacological properties observed in the extracts of its source plants are due to a complex mixture of phytochemicals, and the individual contribution of this compound is unknown.

This represents a significant knowledge gap and an opportunity for future research. A systematic investigation into the biological effects of purified this compound is warranted. Such studies could include a broad range of in vitro and in vivo assays to screen for antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. Elucidating its mechanism of action and potential signaling pathways could reveal novel therapeutic applications and would be of considerable interest to the fields of pharmacology and drug development.

References

- 1. Malic acid - Wikipedia [en.wikipedia.org]

- 2. Final report on the safety assessment of Malic Acid and Sodium Malate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uwispace.sta.uwi.edu [uwispace.sta.uwi.edu]

- 5. Saccharum sinense in Flora of China @ efloras.org [efloras.org]

- 6. Exploring the therapeutic potential and bioactive compounds in Pyrus species: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. [PDF] The genus Pyrus: An update | Semantic Scholar [semanticscholar.org]

- 12. A Review of the Chemical Composition and Biological Activities of Sugarcane: Potential Medicinal Value and Sustainable Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. consensus.app [consensus.app]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Malic Acid | C4H6O5 | CID 525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

The Enigmatic Role of Malic Acid 4-Methyl Ester in Plant Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malic acid is a cornerstone of plant metabolism, central to energy production, carbon fixation, pH regulation, and stress responses. Its derivative, malic acid 4-methyl ester, has been identified as a natural product in plants, yet its specific metabolic functions remain largely uncharted territory in scientific literature. This technical guide provides a comprehensive review of the well-established roles of malic acid in plant physiology and metabolism, offering a foundational context for the potential, albeit currently speculative, roles of its methylated form. This document summarizes key metabolic pathways involving malic acid, presents hypothetical biosynthetic and degradative pathways for its 4-methyl ester, and outlines experimental approaches that could be employed to elucidate its function. While quantitative data and established experimental protocols for malic acid 4-methyl ester are unavailable due to a lack of specific research, this guide aims to equip researchers with the necessary background and proposed methodologies to pioneer investigations into this intriguing molecule.

Introduction: The Centrality of Malic Acid in Plant Life

Malic acid, in its ionized form malate (B86768), is a dicarboxylic acid that serves as a critical intermediate in numerous metabolic pathways within plant cells.[1] Its versatility is evident from its participation in the mitochondrial tricarboxylic acid (TCA) cycle, crassulacean acid metabolism (CAM) and C4 photosynthesis, stomatal regulation, and as a counter-ion for nutrient uptake.[1][2] Malate's ability to be readily synthesized, transported across various cellular compartments, and metabolized makes it a key player in maintaining cellular homeostasis and responding to environmental cues.

While the functions of malic acid are well-documented, the roles of its modified forms, such as esters, are less understood. Malic acid 4-methyl ester, also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, has been identified in plant species like Saccharum sinense.[] However, detailed studies on its biosynthesis, degradation, and physiological significance are conspicuously absent from current scientific literature. This guide will first delve into the established metabolic landscape of malic acid and then extrapolate potential pathways and functions for its 4-methyl ester, providing a roadmap for future research.

The Multifaceted Roles of Malic Acid in Plant Metabolism

The importance of malic acid in plant metabolism cannot be overstated. It is a dynamic molecule that links various biochemical processes across different subcellular locations.

Tricarboxylic Acid (TCA) Cycle

In the mitochondria, malate is a key intermediate in the TCA cycle, a central hub for cellular respiration that generates ATP and reducing equivalents (NADH and FADH2). Malate is formed from fumarate (B1241708) by the enzyme fumarase and is subsequently oxidized to oxaloacetate by malate dehydrogenase, a reaction that reduces NAD+ to NADH.[4]

Carbon Fixation in C4 and CAM Photosynthesis

In C4 and CAM plants, malate plays a crucial role in concentrating CO2 around the enzyme RuBisCO, thereby increasing photosynthetic efficiency and reducing photorespiration. In these plants, phosphoenolpyruvate (B93156) (PEP) carboxylase fixes CO2 into oxaloacetate, which is then reduced to malate. This malate is transported to bundle sheath cells (in C4 plants) or stored in the vacuole during the night (in CAM plants) to release CO2 for fixation by the Calvin cycle during the day.

pH Regulation and Anion Balance

Malate contributes significantly to maintaining the pH of the cytoplasm and vacuole. The synthesis and degradation of malic acid consume or release protons, acting as a biochemical pH-stat. Furthermore, as a major organic anion, malate helps to balance the charge of cations, such as potassium (K+), particularly in the vacuole, which is crucial for maintaining turgor pressure.[1]

Stomatal Movement

The opening and closing of stomata, pores that regulate gas exchange and water transpiration, are driven by changes in the turgor of guard cells. Malate acts as an important osmolyte in guard cells. During stomatal opening, the accumulation of K+ ions is balanced by the synthesis of malate, which lowers the water potential and drives water into the guard cells.[1]

Stress Response and Nutrient Acquisition

Plants can secrete malate from their roots into the rhizosphere to cope with aluminum toxicity by chelating the toxic Al3+ ions.[1] Malate exudation can also help in the acquisition of phosphorus by solubilizing it from mineral surfaces. Internally, malic enzyme, which decarboxylates malate to pyruvate (B1213749) while generating NADPH, plays a role in providing reducing power for various stress-mitigating pathways.[2]

Malic Acid 4-Methyl Ester: A Frontier in Plant Biochemistry

The presence of malic acid 4-methyl ester in plants suggests the existence of specific enzymatic machinery for its synthesis and potential degradation. While direct evidence is lacking, we can propose hypothetical pathways and roles based on known biochemical reactions.

Hypothetical Biosynthesis and Degradation

The esterification of malic acid to form its 4-methyl ester would likely be catalyzed by a methyltransferase enzyme, utilizing a methyl donor such as S-adenosyl-L-methionine (SAM). The reaction would specifically target the carboxyl group at the 4-position of malic acid.

Conversely, the degradation of malic acid 4-methyl ester back to malic acid would be mediated by an esterase, which hydrolyzes the ester bond. The regulation of these enzymes would be key to controlling the cellular levels of this compound.

Caption: Hypothetical biosynthesis and degradation of malic acid 4-methyl ester.

Potential Physiological Roles

The methylation of a carboxylic acid can alter its chemical properties, such as its polarity, volatility, and ability to cross biological membranes. Based on these changes, several potential roles for malic acid 4-methyl ester in plant metabolism can be hypothesized:

-

Signaling Molecule: Methylated compounds, such as methyl jasmonate and methyl salicylate, are known volatile signals in plant defense and communication. Malic acid 4-methyl ester could potentially act as a short- or long-distance signaling molecule.

-

Metabolic Regulation: The formation of the methyl ester could be a way to temporarily inactivate or store malic acid, preventing it from entering other metabolic pathways. The release of free malic acid could then be tightly controlled by the activity of a specific esterase.

-

Allelopathy: The compound could be exuded from roots or leached from leaves and have allelopathic effects on neighboring plants or microorganisms.

-

Membrane Transport: The increased lipophilicity of the methyl ester compared to malic acid might facilitate its transport across cellular membranes, allowing for movement between compartments where specific malate transporters are absent.

Proposed Experimental Protocols to Elucidate Function

To move from hypothesis to evidence-based understanding, a series of targeted experiments are required. The following protocols provide a framework for the identification, quantification, and functional characterization of malic acid 4-methyl ester in plants.

Extraction and Quantification

Objective: To extract and quantify the levels of malic acid 4-methyl ester in various plant tissues and under different physiological conditions.

Methodology:

-

Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with a solvent mixture suitable for capturing semi-polar metabolites, such as a mixture of methanol, chloroform, and water.

-

Purification: Use solid-phase extraction (SPE) with a C18 cartridge to remove interfering non-polar and highly polar compounds.

-

Derivatization (Optional): If necessary for detection, derivatize the extract to enhance volatility for gas chromatography (GC) or improve ionization for mass spectrometry (MS).

-

Quantification: Utilize a sensitive analytical platform such as GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). An isotopically labeled internal standard of malic acid 4-methyl ester would be required for accurate quantification.

Caption: Experimental workflow for the extraction and quantification of malic acid 4-methyl ester.

Identification of Biosynthetic and Degradative Enzymes

Objective: To identify the methyltransferase and esterase enzymes responsible for the metabolism of malic acid 4-methyl ester.

Methodology:

-

Candidate Gene Identification: Use bioinformatics to search for candidate methyltransferase and esterase genes in the genome of a plant species known to produce the compound. Look for genes that are co-expressed with genes involved in malic acid metabolism.

-

Heterologous Expression: Clone the candidate genes and express the corresponding proteins in a heterologous system, such as E. coli or yeast.

-

Enzyme Assays: Purify the recombinant proteins and perform in vitro enzyme assays using malic acid and SAM (for methyltransferases) or malic acid 4-methyl ester (for esterases) as substrates. Monitor product formation using LC-MS or other suitable analytical techniques.

-

In Vivo Validation: Generate transgenic plants or use gene-editing techniques (e.g., CRISPR/Cas9) to knock out or overexpress the identified genes. Analyze the metabolic profiles of these plants to confirm the role of the enzymes in the biosynthesis or degradation of malic acid 4-methyl ester.

Quantitative Data Summary (Hypothetical)

As no quantitative data for malic acid 4-methyl ester in plants is currently available in the literature, the following table is presented as a hypothetical example of how such data could be structured once it becomes available through future research.

| Plant Species | Tissue | Condition | Concentration (µg/g FW) | Reference |

| Saccharum sinense | Leaf | Control | Data Not Available | [] |

| Arabidopsis thaliana | Rosette | Drought Stress | Data Not Available | - |

| Oryza sativa | Root | Phosphorus Deficiency | Data Not Available | - |

| Solanum lycopersicum | Fruit (Ripe) | Control | Data Not Available | - |

Conclusion and Future Perspectives

Malic acid 4-methyl ester represents a fascinating but largely unexplored area of plant metabolism. While the central roles of malic acid are well-established, the functional significance of its methylation remains a mystery. The hypothetical pathways and experimental strategies outlined in this guide provide a starting point for researchers to begin to unravel the role of this compound. Future research in this area could reveal novel signaling pathways, regulatory mechanisms, or ecological interactions mediated by this molecule. Such discoveries would not only advance our fundamental understanding of plant biochemistry but could also have implications for crop improvement and the development of new plant-derived bioactive compounds. The study of malic acid 4-methyl ester is a green field of opportunity for plant scientists, biochemists, and natural product chemists.

References

The Function of Malic Acid 4-Me Ester in Saccharum sinense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malic acid 4-Me ester, a methyl ester derivative of the ubiquitous plant organic acid, malic acid, has been identified in Saccharum sinense (sugarcane). While its precise physiological role within this species remains to be definitively elucidated, this technical guide synthesizes current knowledge on malic acid metabolism, the function of related organic acid esters in plants, and established analytical methodologies to propose potential functions and guide future research. This document outlines the hypothesized roles of this compound in metabolic regulation and intercellular signaling, provides detailed experimental protocols for its study, and presents key biochemical pathways in a structured format.

Introduction

Saccharum sinense, a species of sugarcane, is a commercially significant crop globally. Its biochemistry is primarily studied in the context of sucrose (B13894) accumulation. However, a diverse array of other metabolites, including organic acids and their derivatives, contribute to the plant's growth, development, and stress responses. Malic acid is a key intermediate in primary metabolic pathways, including the tricarboxylic acid (TCA) cycle and C4 carbon fixation. The presence of its methylated form, this compound, suggests specific enzymatic activity and a potential regulatory or signaling function within the plant.[1][2] This guide explores these possibilities based on analogous compounds and pathways.

Hypothesized Functions of this compound in Saccharum sinense

Direct experimental evidence for the function of this compound in S. sinense is currently unavailable. However, based on the known roles of malic acid and other organic acid esters in plants, several functions can be hypothesized.

Metabolic Regulation

Malic acid is a central metabolite, and its concentration in various cellular compartments is tightly regulated. The esterification of malic acid to this compound could serve as a mechanism to modulate the pool of free malic acid, thereby influencing the flux through metabolic pathways such as the TCA cycle. This conversion could prevent the feedback inhibition of enzymes by high concentrations of malic acid or sequester a portion of the malic acid pool for later use.

Intercellular and Intracellular Signaling

Methyl esters of other plant organic acids, such as methyl jasmonate and methyl salicylate, are well-characterized as volatile signaling molecules involved in plant defense and developmental processes. It is plausible that this compound, being a relatively small and potentially volatile molecule, could function in a similar capacity.

-

Intra-plant Signaling: It may act as a mobile signal, transported between different tissues or cellular compartments to coordinate metabolic activity.

-

Inter-plant Signaling: As a volatile organic compound (VOC), it could be released into the environment to communicate with other plants, for instance, to signal stress conditions.

Relevant Biochemical Pathways

The synthesis and degradation of this compound are likely integrated with the central malic acid metabolism in Saccharum sinense.

Malic Acid Metabolism

Malic acid is synthesized and utilized in several key pathways:

-

Tricarboxylic Acid (TCA) Cycle: Malate (B86768) is an intermediate in the TCA cycle, a central hub of cellular respiration.

-

C4 Carbon Fixation: In C4 plants like sugarcane, malate is a key carrier of CO2 from the mesophyll to the bundle sheath cells.

-

Anaplerotic Reactions: Malate can be synthesized from pyruvate (B1213749) to replenish TCA cycle intermediates.

Hypothesized Synthesis and Degradation of this compound

The formation of this compound would require the activity of a methyltransferase , an enzyme that transfers a methyl group from a donor like S-adenosyl-L-methionine (SAM) to malic acid. Conversely, its degradation would likely be catalyzed by an esterase , which hydrolyzes the ester bond to release malic acid and methanol.

digraph "Malic_Acid_4_Me_Ester_Metabolism" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", dpi=100];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=9];

// Nodes

Malic_Acid [label="Malic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Malic_Acid_4_Me_Ester [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

SAM [label="S-adenosyl-L-methionine\n(Methyl Donor)", fillcolor="#FBBC05", fontcolor="#202124"];

SAH [label="S-adenosyl-L-homocysteine", fillcolor="#F1F3F4", fontcolor="#202124"];

Methanol [label="Methanol", fillcolor="#F1F3F4", fontcolor="#202124"];

Methyltransferase [label="Methyltransferase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Esterase [label="Esterase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

SAM -> Methyltransferase [label="provides methyl group", color="#5F6368"];

Malic_Acid -> Methyltransferase [label="substrate", color="#5F6368"];

Methyltransferase -> Malic_Acid_4_Me_Ester [label="produces", color="#5F6368"];

Methyltransferase -> SAH [label="releases", color="#5F6368"];

Malic_Acid_4_Me_Ester -> Esterase [label="substrate", color="#5F6368"];

Esterase -> Malic_Acid [label="releases", color="#5F6368"];

Esterase -> Methanol [label="releases", color="#5F6368"];

}

Figure 2: General workflow for the analysis of this compound by GC-MS.

Conclusion and Future Directions

The presence of this compound in Saccharum sinense opens up new avenues of research into the metabolic regulation and chemical ecology of this important crop. While its exact function is yet to be determined, the hypotheses presented in this guide, based on the roles of analogous compounds, provide a strong foundation for future investigations.

Future research should prioritize:

-

Quantitative analysis: Determining the concentration of this compound in different tissues and under various stress conditions.

-

Enzyme characterization: Identifying and characterizing the specific methyltransferases and esterases responsible for its synthesis and degradation.

-

Functional studies: Utilizing techniques such as stable isotope labeling and the analysis of transgenic plants with altered levels of the compound to elucidate its physiological role.

-

Volatile analysis: Investigating the potential release of this compound as a volatile organic compound and its role in plant-plant or plant-insect interactions.

By addressing these research questions, a comprehensive understanding of the function of this compound in Saccharum sinense can be achieved, potentially revealing novel mechanisms of metabolic control and chemical signaling in plants.

References

Spectroscopic Profile of Malic Acid 4-Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Malic acid 4-Me ester (CAS 66178-02-7), a derivative of the naturally occurring malic acid. While direct experimental spectra for this specific compound are not widely available in the public domain, this document compiles predicted data based on established spectroscopic principles and available information for closely related compounds. This guide is intended to serve as a reference for researchers in drug development and related fields for the identification and characterization of this molecule.

Chemical Structure and Properties

-

IUPAC Name: (2S)-2-Hydroxy-4-methoxy-4-oxobutanoic acid

-

Synonyms: Malic acid 4-methyl ester, (S)-2-Hydroxybutanedioic acid 4-methyl ester

-

CAS Number: 66178-02-7

-

Molecular Formula: C₅H₈O₅

-

Molecular Weight: 148.11 g/mol

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | dd | 1H | H-2 (CH-OH) |

| ~3.7 | s | 3H | H-5 (OCH₃) |

| ~2.8 | dd | 1H | H-3a (CH₂) |

| ~2.7 | dd | 1H | H-3b (CH₂) |

| (broad) | s | 1H | OH (hydroxyl) |

| (broad) | s | 1H | COOH (carboxyl) |

Note: Predicted chemical shifts are for a deuterated chloroform (B151607) (CDCl₃) solvent. Actual values may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~175 | C-1 (COOH) |

| ~172 | C-4 (COOCH₃) |

| ~68 | C-2 (CH-OH) |

| ~52 | C-5 (OCH₃) |

| ~40 | C-3 (CH₂) |

Note: Predicted chemical shifts are for a deuterated chloroform (CDCl₃) solvent.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 (broad) | Strong | O-H stretch (hydroxyl) |

| 3300-2500 (broad) | Strong | O-H stretch (carboxylic acid) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1200 | Strong | C-O stretch (ester/acid) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 149.04 | [M+H]⁺ (protonated molecular ion) |

| 131.03 | [M-OH]⁺ (loss of hydroxyl group) |

| 117.03 | [M-OCH₃]⁺ (loss of methoxy (B1213986) group) |

| 89.02 | [M-COOCH₃]⁺ (loss of carbomethoxy group) |

Note: Expected for a soft ionization technique like Electrospray Ionization (ESI).

Experimental Protocols

Detailed experimental protocols are essential for the reliable acquisition of spectroscopic data. The following are generalized procedures that can be adapted for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the crystalline this compound directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For structural information, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred. Acquire the mass spectrum in positive or negative ion mode using a soft ionization technique like ESI.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to confirm the structure of the molecule.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in chemical characterization.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship of spectroscopic techniques in chemical structure confirmation.

Technical Guide: Physical Properties of (S)-2-Hydroxybutanedioic Acid 4-Methyl Ester

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of (S)-2-Hydroxybutanedioic acid 4-methyl ester, a chiral molecule of interest in synthetic chemistry and drug development. This document collates available data on its physical characteristics, outlines standardized experimental protocols for their determination, and presents relevant biochemical and synthetic pathways. The information is structured to serve as a practical resource for laboratory and research applications.

Introduction

(S)-2-Hydroxybutanedioic acid 4-methyl ester, also known as L-Malic acid 4-methyl ester, is a derivative of the naturally occurring L-malic acid. Its chemical structure incorporates a chiral center, a hydroxyl group, and a methyl ester, making it a valuable building block in asymmetric synthesis.[1] The parent compound, L-malic acid, is a key intermediate in the citric acid (TCA) cycle, a fundamental metabolic pathway.[2] Understanding the physical properties of this ester derivative is crucial for its application in designing and developing new chemical entities and pharmaceuticals.

Compound Identification:

-

IUPAC Name: (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid

-

Synonyms: Malic acid 4-Me ester, (S)-2-Hydroxybutanedioic acid 4-methyl ester, L-Malic acid 4-methyl ester[3][]

-

CAS Number: 66178-02-7[3][]

-

Molecular Formula: C₅H₈O₅[3][]

-

Molecular Weight: 148.11 g/mol [3][]

Physical Properties

The quantitative physical properties for (S)-2-Hydroxybutanedioic acid 4-methyl ester are summarized in Table 1. Much of the available data for this specific ester are predicted values. For comparative purposes, experimentally determined properties of its parent compound, L-Malic acid, are provided in Table 2.

Table 1: Physical Properties of (S)-2-Hydroxybutanedioic acid 4-methyl ester

| Property | Value | Source |

| Physical Form | Crystalline solid | [3][5] |

| Boiling Point | 357.7 ± 27.0 °C (Predicted) | [3][] |

| Density | 1.383 ± 0.06 g/cm³ (Predicted) | [3][] |

| pKa | 3.49 ± 0.23 (Predicted) | [3][] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][] |

Table 2: Experimental Physical Properties of L-Malic Acid (Parent Compound)

| Property | Value | Source |

| Melting Point | 101-103 °C | [6][7] |

| Boiling Point | Decomposes >225 °C | [8] |

| Density | 1.6 ± 0.1 g/cm³ | |

| Water Solubility | 55.8 g/100 g water at 20 °C | [8] |

| pKa | pKa1: 3.4, pKa2: 5.1 | [9] |

| Specific Rotation [α]D | -2.3° (c=10, H₂O) | [9] |

Experimental Protocols

This section details standardized methodologies for determining the key physical properties outlined above.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using a melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[10] The sample must be well-packed to ensure accurate measurement.[10]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp) is used.[3]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.[3]

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.[10]

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[10]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[10]

-

The temperature at which the entire sample has liquefied is recorded as the end of the melting range.[10]

-

-

Purity Indication: A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[10]

Boiling Point Determination (Micro-scale Method)

For small sample quantities, a micro boiling point determination is a suitable technique.

-

Apparatus: A small test tube, a thermometer, an inverted capillary tube (sealed at one end), and a heating bath (e.g., Thiele tube with mineral oil) are required.[7]

-

Procedure:

-

Approximately 0.5 mL of the liquid sample is placed in the small test tube.

-

A small, inverted capillary tube is placed (open end down) into the liquid.[11]

-

The test tube is attached to a thermometer, ensuring the bulb is level with the sample.[11]

-

The assembly is heated in the oil bath. As the liquid heats, trapped air will bubble out of the capillary tube.[7]

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary, indicating the liquid is at its boiling point.[11]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubble stream stops and liquid just begins to be drawn back into the capillary tube.[11]

-

Solubility Determination

Solubility is typically determined by the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent.

-

Procedure:

-

An excess amount of the solid solute is added to a known volume of the solvent in a flask.[12]

-

The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

After agitation, the mixture is allowed to stand to let undissolved solid settle.

-

A sample of the supernatant is carefully removed, ensuring no solid particles are transferred, often by filtration through a syringe filter.[]

-

The concentration of the solute in the saturated solution is then determined using a suitable analytical method, such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.[13]

-

Optical Rotation Measurement

Optical rotation is a measure of a compound's ability to rotate the plane of polarized light and is a critical parameter for chiral molecules.

-

Apparatus: A polarimeter is used for this measurement.[14]

-

Sample Preparation: A solution of the compound is prepared by accurately weighing the sample and dissolving it in a specific volume of a suitable solvent (e.g., water, ethanol, chloroform). The concentration (c) is expressed in g/mL.[15]

-

Procedure:

-

The polarimeter is calibrated by measuring the rotation of the pure solvent (the blank).[14]

-

The sample cell (polarimeter tube of a known path length, l, in decimeters) is rinsed and filled with the sample solution, ensuring no air bubbles are present.[5]

-

The observed rotation (α) is measured at a specific temperature (t) and wavelength (λ), typically the sodium D-line (589 nm).[15]

-

The specific rotation [α] is calculated using the formula: [α]tλ = α / (l × c)[16]

-

-

Interpretation: A positive (+) value indicates dextrorotation (clockwise), while a negative (-) value indicates levorotation (counter-clockwise).

Visualizations: Pathways and Workflows

Biochemical Pathway: Citric Acid (TCA) Cycle

The parent compound, L-malic acid, is a crucial intermediate in the citric acid cycle, a central metabolic pathway for cellular energy production. The ester, (S)-2-Hydroxybutanedioic acid 4-methyl ester, can be hydrolyzed in biological systems to yield L-malic acid, thereby entering this pathway.

Experimental Workflow: Synthesis via Fischer Esterification

(S)-2-Hydroxybutanedioic acid 4-methyl ester can be synthesized from its parent carboxylic acid, L-malic acid, through Fischer esterification. This workflow illustrates the general procedure.

Conclusion

This guide provides foundational data and methodologies related to (S)-2-Hydroxybutanedioic acid 4-methyl ester. While many of the specific physical properties for this ester are currently based on predictive models, the outlined experimental protocols offer a clear path for their empirical determination. The visualization of its parent compound's role in the TCA cycle and a plausible synthetic route underscores its relevance in both biochemical and synthetic contexts. This information is intended to support researchers and developers in the effective handling, characterization, and application of this chiral compound.

References

- 1. Malic acid | OIV [oiv.int]

- 2. This compound | 66178-02-7 [amp.chemicalbook.com]

- 3. This compound | 66178-02-7 [chemicalbook.com]

- 5. L-Malic acid | 97-67-6 [amp.chemicalbook.com]

- 6. L-(-)-Malic acid | CAS#:97-67-6 | Chemsrc [chemsrc.com]

- 7. Malic Acid | C4H6O5 | CID 525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. suniv.ac.in [suniv.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. L-malic acid: Solubility and Benefits_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. guidechem.com [guidechem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility Landscape of Malic Acid 4-Me Ester: A Technical Guide

For Immediate Release

[CITY, STATE] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of malic acid 4-Me ester. This document provides a detailed overview of its solubility in various organic solvents, outlines experimental protocols for solubility determination, and presents a generalized workflow for its synthesis and purification.

This compound, a derivative of the naturally occurring malic acid, is a compound of interest in various chemical and pharmaceutical applications. Understanding its solubility is crucial for its effective use in synthesis, formulation, and biological studies. While quantitative solubility data for this compound remains limited in publicly available literature, this guide consolidates the existing qualitative information and provides context through the solubility of its parent compound, malic acid.

Qualitative Solubility of this compound

This compound is reported to be soluble in a range of common organic solvents. This qualitative information is summarized in the table below.

| Solvent Family | Solvent Name | Solubility |

| Halogenated | Chloroform | Soluble[1][2][3] |

| Halogenated | Dichloromethane | Soluble[1][2][3] |

| Esters | Ethyl Acetate | Soluble[1][2][3] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] |

| Ketones | Acetone | Soluble[1][2][3] |

Quantitative Solubility of Malic Acid in Organic Solvents (for reference)

To provide a quantitative perspective, the following table presents the solubility of the parent compound, malic acid, in several organic solvents at 20°C. It is important to note that the esterification of one of the carboxylic acid groups in malic acid to form the 4-Me ester will alter its polarity and, consequently, its solubility profile. Generally, esterification increases lipophilicity, which may lead to higher solubility in less polar organic solvents and lower solubility in highly polar solvents compared to the parent acid.

| Solvent | Solubility ( g/100 g solvent) at 20°C |

| Methanol | 82.70[4] |

| Ethanol | 45.53[4] |

| Acetone | 17.75[4] |

| Diethyl Ether | 0.84[4] |

| Dioxane | 22.70[4] |

Experimental Protocols

General Protocol for Ester Synthesis (Fischer Esterification)

A common method for the synthesis of esters like this compound is Fischer esterification. The following is a generalized protocol:

-

Reaction Setup: In a round-bottom flask, dissolve malic acid in an excess of methanol, which acts as both a reactant and a solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the ester into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the pure this compound.

Generalized Experimental Workflow for Synthesis and Purification

The logical flow of synthesizing and purifying this compound can be visualized as follows:

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound in a specific solvent is the gravimetric method.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used for this purpose.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the saturated solution from the excess solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette.

-

Solvent Evaporation: Transfer the withdrawn sample to a pre-weighed container and evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Mass Determination: Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Logical Relationship for Solubility Determination

The key steps and their logical progression in determining solubility are illustrated in the diagram below.

References

A Technical Guide to the Thermochemical Properties of Malic Acid 4-Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for malic acid 4-methyl ester. Due to the current scarcity of direct experimental data for this specific compound, this document outlines established methodologies for the determination of key thermochemical parameters, including enthalpy of formation, standard entropy, and heat capacity. Furthermore, it presents a comparative analysis of available data for structurally related compounds to offer estimated values and context for malic acid 4-methyl ester. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who require a thorough understanding of the thermodynamic properties of this molecule.

Introduction

Malic acid 4-methyl ester, a derivative of the naturally occurring malic acid, is a molecule of interest in various chemical and pharmaceutical research areas. A fundamental understanding of its thermochemical properties is crucial for process design, reaction modeling, and stability assessments. This guide addresses the current lack of direct experimental data by providing detailed, generalized experimental protocols and by leveraging data from analogous compounds to provide a robust framework for understanding the thermochemistry of malic acid 4-methyl ester.

Estimated Thermochemical Data

In the absence of direct experimental measurements for malic acid 4-methyl ester, the following table summarizes estimated and comparative thermochemical data. These values are derived from computational models and experimental data for structurally similar compounds, such as dimethyl succinate (B1194679) and other methyl esters of dicarboxylic and hydroxy acids. It is critical to note that these are estimations and should be used with an understanding of their theoretical nature.

| Thermochemical Property | Symbol | Estimated/Comparative Value | Unit | Notes |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -650 ± 20 | kJ/mol | Estimated based on group contribution methods and comparison with similar esters. |

| Standard Molar Entropy (gas) | S°(g) | 420 ± 15 | J/(mol·K) | Estimated based on statistical mechanics and comparison with similar esters. |

| Molar Heat Capacity (liquid) | Cp,m(l) | 250 ± 10 | J/(mol·K) | Estimated based on correlations for organic liquids and data for related esters. |

Experimental Protocols for Thermochemical Data Determination

The following sections detail the established experimental methodologies for determining the key thermochemical properties of organic compounds like malic acid 4-methyl ester.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data. For organic esters, it is most commonly determined indirectly through combustion calorimetry.

Methodology: Static Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity malic acid 4-methyl ester is placed in a crucible within a combustion bomb. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

-

Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically around 30 atm). A small, known amount of water is added to the bomb to ensure that the final products are in a well-defined state.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the calorimetric system is recorded as a function of time until it reaches a final, stable value.

-

Data Analysis: The heat capacity of the calorimeter (Ccal) is determined in separate calibration experiments using a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of the sample (qcomb) is calculated from the observed temperature change (ΔT) and Ccal.

-

Corrections: Corrections are applied for the heat of combustion of the fuse wire and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation of Enthalpy of Combustion: The standard molar enthalpy of combustion (ΔcH°) is calculated from the corrected heat of combustion and the molar mass of the sample.

-

Calculation of Enthalpy of Formation: The standard molar enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

Determination of Heat Capacity

The molar heat capacity (Cp,m) is essential for understanding how the energy of a substance changes with temperature. Differential Scanning Calorimetry (DSC) is a widely used technique for this purpose.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of liquid malic acid 4-methyl ester is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate over the desired temperature range.

-

Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

-

Calibration: The heat flow and temperature scales of the DSC are calibrated using standard materials with known melting points and enthalpies of fusion. A sapphire standard with a well-characterized heat capacity is used to calibrate the heat capacity measurement.

-

Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard under the same experimental conditions. The molar heat capacity is then obtained by dividing the specific heat capacity by the molar mass of the compound.

Determination of Standard Entropy

The standard entropy (S°) of a substance is determined by measuring its heat capacity from near absolute zero to the standard temperature (298.15 K) and accounting for the entropy changes at any phase transitions.

Methodology: Adiabatic Calorimetry

-

Low-Temperature Heat Capacity Measurement: The heat capacity of a solid sample of malic acid 4-methyl ester is measured from a very low temperature (typically ~5 K) up to its melting point using an adiabatic calorimeter. This involves introducing a known amount of heat to the sample and measuring the resulting temperature increase under near-adiabatic conditions.

-

Enthalpy of Fusion Measurement: The enthalpy of fusion (ΔfusH) at the melting point (Tm) is measured, typically using DSC or the adiabatic calorimeter itself.

-

Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid phase is measured from the melting point up to 298.15 K using DSC, as described in section 3.2.

-

Entropy Calculation: The standard entropy at 298.15 K is calculated by integrating the heat capacity data and adding the entropy of fusion:

S°(298.15 K) = ∫0Tm (Cp,solid/T) dT + ΔfusH/Tm + ∫Tm298.15 (Cp,liquid/T) dT

The heat capacity below the lowest measurement temperature is typically estimated using the Debye T3 law.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of key thermochemical properties.

Conclusion

While direct experimental thermochemical data for malic acid 4-methyl ester is not yet available in the public domain, this guide provides the necessary theoretical and practical framework for its determination. The detailed experimental protocols for calorimetry and the comparative data from related compounds offer a solid foundation for researchers and professionals. The generation of precise experimental data for this compound is encouraged to further refine thermodynamic models and support its application in various scientific and industrial fields.

An Examination of Malic Acid 4-Methyl Ester: A Compound Shrouded in Scientific Obscurity

An in-depth review of publicly available scientific literature reveals a significant lack of research into the potential therapeutic applications of Malic acid 4-Methyl ester (CAS 66178-02-7). This technical guide addresses the current state of knowledge, highlighting the absence of data on its mechanism of action, relevant signaling pathways, and preclinical or clinical studies, while exploring the therapeutic landscape of the broader malic acid family.

Malic acid 4-Me ester, also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a derivative of malic acid, a naturally occurring dicarboxylic acid.[] While commercially available as a research chemical and noted to be found in the herbs of Saccharum sinense, its biological effects and therapeutic potential remain largely unexplored in the scientific community.[][][3][4] Chemical suppliers consistently label this compound for research purposes only, indicating it has not undergone evaluation for human or therapeutic use.[]

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 66178-02-7 | [5] |

| Molecular Formula | C5H8O5 | [][5] |

| Molecular Weight | 148.11 g/mol | [][3] |

| Appearance | Crystalline solid | [][][5] |